molecular formula C20H15N3O2 B2594924 N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide CAS No. 897616-46-5

N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide

Cat. No.: B2594924
CAS No.: 897616-46-5
M. Wt: 329.359
InChI Key: XUZYGIALCSNVKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[1,2-a]pyrimidine core fused with a naphthamide moiety, which contributes to its unique chemical properties and biological activities .

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes and proteins . The nature of these interactions is likely to be complex and may involve the formation of hydrogen bonds .

Cellular Effects

In terms of cellular effects, N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide has been shown to have moderate inhibitory properties against HIV-1 virus (NL4-3) in Hela cell cultures . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . A molecular docking study showed that the compound binds into the active site of PFV integrase (IN), a key enzyme in the life cycle of HIV-1 .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can change over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At high doses, the compound may have toxic or adverse effects .

Metabolic Pathways

It is known that the compound can interact with various enzymes and cofactors .

Transport and Distribution

It is likely that the compound interacts with various transporters or binding proteins .

Subcellular Localization

It is likely that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide typically involves multi-step organic reactions. One common method starts with the condensation of 2-aminopyridine with ethoxymethylenemalonate diethyl ester to form aminomethylene malonate. This intermediate undergoes cyclization and subsequent reactions to yield the desired pyrido[1,2-a]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis processes to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide stands out due to its unique combination of the pyrido[1,2-a]pyrimidine core with a naphthamide moiety. This structural feature enhances its biological activity and broadens its range of applications compared to other similar compounds .

Properties

IUPAC Name

N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2/c1-13-18(20(25)23-12-5-4-11-17(23)21-13)22-19(24)16-10-6-8-14-7-2-3-9-15(14)16/h2-12H,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZYGIALCSNVKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.